Fmoc-D-Dab(alloc)-OH

D-peptide synthesis enantiomeric purity proteolytic stability

Researchers require orthogonal protection on D-diamino acids for protease-resistant peptides, but spacer length (C2 vs C4) and Alloc stability vary. Fmoc-D-Dab(alloc)-OH solves this: - D-configuration: Confers proteolytic stability (trypsin/elastase resistance). - Alloc group: Pd(0)-removable, TFA/piperidine stable; enables on-resin cyclization or conjugation. - C2 spacer: Forms 5-membered lactam, distinct conformation from Lys/Orn analogs. Available ≥98% (HPLC), up to ≥99.9% ee. Ideal for branched, bicyclic, or lipidated D-peptides.

Molecular Formula C23H24N2O6
Molecular Weight 424.4 g/mol
Cat. No. B12822731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dab(alloc)-OH
Molecular FormulaC23H24N2O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)
InChIKeyYIVBOSPUFNDYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Dab(alloc)-OH: Orthogonally Protected Building Block for SPPS


Fmoc-D-Dab(alloc)-OH (CAS 387824-78-4) is an orthogonally protected, non-proteinogenic D-amino acid building block designed for Fmoc/tBu solid-phase peptide synthesis (SPPS). It bears an Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group and an Nγ-allyloxycarbonyl (Alloc) group on the D-enantiomer of 2,4-diaminobutyric acid (Dab). With a molecular weight of 424.45 g/mol [1], the compound enables sequential, chemoselective deprotection at two amino functionalities, allowing site-specific branching, cyclization, or conjugation within peptide chains [2]. It is commercially available at purities ≥98% (HPLC) and enantiomeric purities up to ≥99.9% [1].

1
Assembly
Fmoc/tBu solid-phase peptide synthesis
2
Deprotection
Pd(0)-mediated Alloc removal (neutral conditions)
3
Functionalization
Site-specific branching, cyclization, or conjugation

Why Fmoc-D-Dab(alloc)-OH Cannot Be Replaced by Generic Analogs


Orthogonally protected diamino acid building blocks are not interchangeable because three structural variables simultaneously determine synthetic outcome: (i) enantiomeric configuration (D vs L), which dictates proteolytic stability and target binding [1]; (ii) side-chain methylene spacer length (Dap C1, Dab C2, Orn C3, Lys C4), which governs cyclization geometry, cation-π interaction strength, and metabolic stability [2]; and (iii) the side-chain protecting group (Alloc vs Boc vs Dde vs ivDde), each imposing distinct orthogonality, deprotection conditions, and compatibility constraints [3]. Substituting any one of these dimensions without quantitative justification risks synthesis failure, racemization, or altered biological performance.

Enantiomer Configuration
D-Dab vs L-Dab: Opposite chiral sense may reverse peptide binding; enantiomeric purity specifications differ.
Side-Chain Spacer Length
Dab (C2) vs Orn (C3)/Lys (C4): Shorter spacer alters cyclization geometry (5-membered vs 6/7-membered lactam) and proteolytic stability profile.
Protecting Group Orthogonality
Alloc vs Dde/Boc: Dde hydrazinolysis may reduce Alloc; Boc requires acidic cleavage incompatible with acid-labile groups. Orthogonality sequence must be validated.

Quantitative Differentiation Evidence vs Closest Analogs


Enantiomeric Configuration: D-Dab vs L-Dab

Fmoc-D-Dab(alloc)-OH (CAS 387824-78-4) and its L-enantiomer Fmoc-L-Dab(alloc)-OH (CAS 204316-32-5) exhibit opposite optical rotations, confirming chiral identity essential for D-peptide synthesis. The D-enantiomer shows [α]D20 = +22 ± 1° (c=1, DMF) or +25° to +30° (c=1, DMF) , while the L-enantiomer shows [α]D20 = -14.9 ± 1.5° (c=1, MeOH) . One commercial source specifies enantiomeric purity for the D-enantiomer at ≥99.9% [1], a specification not universally provided for the L-form. Incorporation of D-amino acids has been demonstrated to confer enhanced proteolytic resistance in cationic antimicrobial peptides, with Dab-containing analogs showing markedly improved stability against trypsin, elastase, and proteinase K at 1:100 enzyme-to-peptide ratio compared to their L-Lys counterparts [2].

D-Dab vs L-Dab
Reported
Target: [α]D20 +22° (c=1, DMF); ee ≥99.9%. Comparator: [α]D20 -14.9° (c=1, MeOH); ee spec not universally provided.
Supports enantiomeric identity control for D-peptide synthesis.
Optical rotation measured in different solvents; direct comparison requires method alignment.
D-peptide synthesis enantiomeric purity proteolytic stability

Side-Chain Length: Dab vs Orn and Lys in Peptide Stability

In a systematic study of cationic antimicrobial peptides, Dab-containing analogs (6Dab-F17) and Orn-containing analogs (6Orn-F17) were compared to the parent Lys-containing peptide (6K–F17). All three chain-shortened derivatives showed markedly improved stability not only against trypsin but also against elastase and proteinase K at a 1:100 enzyme-to-peptide ratio, with stability rank order Lys < Orn ≈ Dab [1]. Unlike Orn (C3) and Lys (C4), the Dab (C2) side chain provides a shorter spacer that influences cyclization geometry: 5-membered lactam formation upon deprotection and intramolecular attack is thermodynamically favored for Dab, while Orn forms 6-membered and Lys forms 7-membered lactams [2]. This difference in ring size directly affects conformational constraint and metabolic stability of the resulting cyclic peptide.

Dab vs Orn/Lys Stability
Reported
Stability rank: Lys
Supports cyclization geometry selection; 5-membered lactam context.
Stability assessed at 1:100 E:P ratio; ring-closure efficiency may vary with sequence.
Alloc vs Dde Compatibility
Class-level
Alloc stable to piperidine/TFA. Dde hydrazinolysis reduces Alloc double bond, blocking Pd(0) cleavage. Alloc/Boc fully orthogonal.
Deprotection sequence design must consider incompatibility; may render synthesis unworkable if unaddressed.
Dde/Alloc orthogonality can be restored with allyl alcohol scavenger.
Alloc Deprotection Efficiency
Class-level
Deprotection yields: 73–100% under Pd(0) with Bu3SnH or PhSiH3. Neutral conditions suppress DKP formation; tandem deprotection-coupling >90%.
Supports neutral-condition deprotection workflow for acid-sensitive sequences.
Yield depends on scavenger and solvent; optimization required for specific substrates.
Cyclic Peptide Libraries
Class-level
Allyl/Alloc strategy validated for automated synthesis of 7-residue cyclic peptide library; rated among top strategies for bicyclic homodetic libraries.
May support reproducible cyclic peptide library production; synthesis risk reduction context.
Library size and sequence diversity may affect cyclization efficiency.
proteolytic resistance side-chain engineering cationic peptides

Alloc vs Dde Orthogonal Protection Compatibility

When both Alloc and Dde protecting groups coexist in a peptide synthesis strategy, hydrazinolysis of the Dde group causes reduction of the Alloc double bond in solution and on solid support, preventing subsequent Alloc deprotection by Pd(0) catalysis and yielding difficult-to-purify mixtures [1]. This incompatibility can be circumvented using allyl alcohol as a scavenger, restoring full orthogonality [1]. In contrast, the Alloc/Boc combination is fully orthogonal: Alloc is stable to piperidine (Fmoc removal) and TFA (Boc/tBu removal), while Boc is stable to Pd(0) conditions [2]. Therefore, Fmoc-D-Dab(alloc)-OH is preferentially selected when Dde-based protection is planned elsewhere in the sequence, or when a three-dimensional orthogonal scheme (Fmoc/Alloc/Boc or Fmoc/Alloc/Dde-with-scavenger) is required.

Alloc vs Dde Compatibility
Class-level
Alloc stable to piperidine/TFA. Dde hydrazinolysis reduces Alloc double bond, blocking Pd(0) cleavage. Alloc/Boc fully orthogonal.
Deprotection sequence design must consider incompatibility; may render synthesis unworkable if unaddressed.
Dde/Alloc orthogonality can be restored with allyl alcohol scavenger.
orthogonal protection Dde deprotection solid-phase synthesis

Alloc Deprotection Efficiency Under Mild Neutral Conditions

The Alloc group on Fmoc-D-Dab(alloc)-OH can be removed quantitatively and rapidly by Pd(0)-catalyzed hydrostannolytic cleavage with tributyltin hydride in the presence of a proton donor (acetic acid, p-nitrophenol, or pyridinium acetate) [1]. Reported deprotection yields for Alloc carbamates range from 73% to 100% under optimized aqueous Pd(0) conditions [2]. In the context of SPPS, tandem Alloc deprotection-coupling using neutral conditions has been demonstrated to suppress diketopiperazine (DKP) formation, with Leu-enkephalin synthesis achieving >90% yield and <2% impurities [3]. In contrast, Boc removal requires acidic conditions (TFA) that can lead to premature cleavage of acid-labile resin linkers and side-chain deprotection, while Dde removal with hydrazine introduces the Alloc compatibility issue described above [4].

Alloc Deprotection Efficiency
Class-level
Deprotection yields: 73–100% under Pd(0) with Bu3SnH or PhSiH3. Neutral conditions suppress DKP formation; tandem deprotection-coupling >90%.
Supports neutral-condition deprotection workflow for acid-sensitive sequences.
Yield depends on scavenger and solvent; optimization required for specific substrates.
Alloc deprotection palladium catalysis neutral conditions

Utility for Side-Chain-to-Side-Chain Cyclic Peptide Libraries

The Allyl/Alloc strategy was systematically evaluated for automated solid-phase synthesis of side-chain-to-side-chain cyclic peptides. Using a standard Allyl/Alloc deprotection method, a library of cyclic peptides with lactam bridges (7 amino acid residues) was successfully prepared on an automatic peptide synthesizer [1]. The study demonstrated that properly controlled palladium-mediated deprotection of Allyl/Alloc protecting groups enables on-resin cyclization with consistent results [1]. In a separate study on bicyclic homodetic peptide libraries, the best synthetic results were obtained using Fmoc/tBu-based strategies where the first cyclization cycle employed side-chain functional groups protected with Aloc/Al groups [2]. These results establish the Allyl/Alloc orthogonal pair as a preferred strategy for constrained peptide library construction, directly relevant to Fmoc-D-Dab(alloc)-OH as the D-Dab building block equipped with this functionality.

Cyclic Peptide Libraries
Class-level
Allyl/Alloc strategy validated for automated synthesis of 7-residue cyclic peptide library; rated among top strategies for bicyclic homodetic libraries.
May support reproducible cyclic peptide library production; synthesis risk reduction context.
Library size and sequence diversity may affect cyclization efficiency.
cyclic peptides lactam bridge peptide library

High-Impact Application Scenarios


Synthesis of Proteolytically Stable D-Peptide Therapeutics

Fmoc-D-Dab(alloc)-OH provides the D-configuration essential for constructing mirror-image peptides resistant to endogenous proteases. As demonstrated, D-amino acid incorporation into Dab-containing antimicrobial peptides yields markedly enhanced stability against trypsin, elastase, and proteinase K at 1:100 enzyme-to-peptide ratios [1]. The Alloc group enables subsequent on-resin side-chain modification or cyclization without compromising the acid-labile Fmoc/tBu protection scheme, making this building block suitable for D-peptide drug candidates requiring extended serum half-life.

Construction of Side-Chain Cyclized Peptide Libraries

The Allyl/Alloc orthogonal pair has been validated for automated synthesis of side-chain-to-side-chain cyclic peptide libraries with lactam bridges [2]. Researchers procuring Fmoc-D-Dab(alloc)-OH benefit from a chemically defined pathway: Fmoc removal with piperidine, chain elongation, then Pd(0)-mediated Alloc removal to expose the Nγ-amine for on-resin cyclization. The Dab side chain's C2 length yields a 5-membered lactam after cyclization, providing distinct conformational constraint compared to Orn or Lys analogs [3].

Three-Dimensional Orthogonal Protection Schemes

When peptide targets require three independently addressable amino groups (e.g., Nα-Fmoc, Nε-Lys(Dde), Nγ-Dab(Alloc)), Fmoc-D-Dab(alloc)-OH supplies a key building block. The Alloc group is stable to piperidine (Fmoc removal) and TFA (final cleavage), but removable under neutral Pd(0) conditions [4]. With appropriate scavenger selection, even Dde/Alloc orthogonality can be restored [5], enabling sequential deprotection strategies for branched, bicyclic, or lipidated peptides that cannot be assembled with simpler two-dimensional orthogonal schemes.

Peptide-Drug Conjugates via Side-Chain Amine Functionalization

Following Pd(0)-mediated Alloc removal, the liberated Nγ-amine of the Dab residue serves as a unique, site-specific attachment point for fluorophores, chelators (e.g., DOTA), lipids, or cytotoxic payloads. The D-configuration ensures that the conjugation site does not introduce a proteolytic cleavage hotspot into the final conjugate. The quantitative nature of Alloc deprotection (73-100% reported yields) [6] minimizes the formation of deletion products, critical for GMP manufacturing where impurity profiles must be tightly controlled.

Application
Selection Property
Validation Focus
D-Peptide Synthesis (Proteolytic Resistance)
D-enantiomer with verified enantiomeric purity
Proteolytic stability after peptide incorporation
Side-Chain Cyclized Peptide Libraries
C2 Dab spacer for 5-membered lactam formation
On-resin cyclization efficiency and ring size confirmation
Three-Dimensional Orthogonal Schemes
Alloc orthogonal to Fmoc/tBu and compatible with scavenger-restored Dde
Sequential deprotection without side reactions
Site-Specific Peptide Conjugates
Nγ-amine as unique attachment point after Alloc removal
Deprotection yield and conjugate purity; impurity profile control
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